![molecular formula C11H10FN3OS B2751795 1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- CAS No. 676522-85-3](/img/structure/B2751795.png)

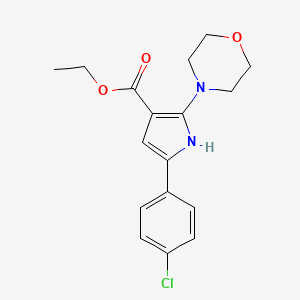

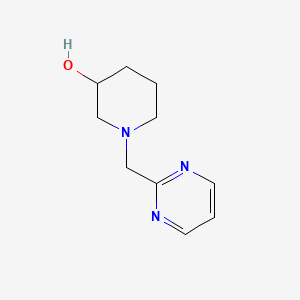

1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

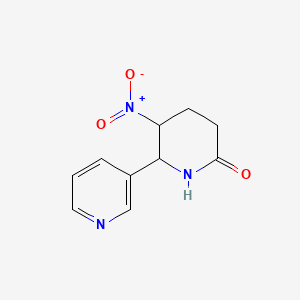

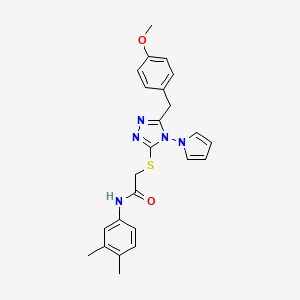

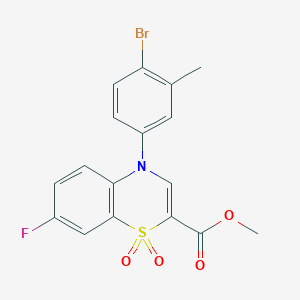

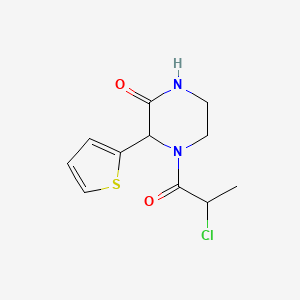

The compound “1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-” is a complex organic molecule. It is related to the class of compounds known as benzodiazepines . Benzodiazepines are a class of psychoactive drugs that have sedative and hypnotic effects .

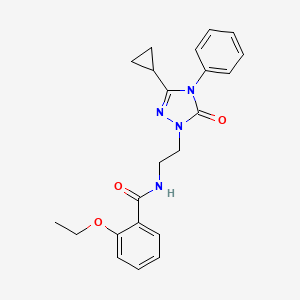

Synthesis Analysis

The synthesis of similar triazole-based compounds has been reported in the literature . The process typically involves the condensation of 4H-1,2,4-triazol-3-amine with ortho esters derived from acetic, propionic, and benzoic acids .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray crystallography . These studies provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .Chemical Reactions Analysis

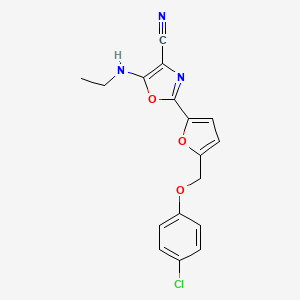

The chemical reactions involving similar triazole-based compounds have been studied . These studies provide insights into the reactivity of these compounds and their potential uses in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . These studies provide information about properties such as solubility, stability, and reactivity .科学的研究の応用

Energetic Materials

Triazine-based compounds have been effectively synthesized and used as energetic materials . These compounds exhibit excellent insensitivity toward external stimuli and good detonation performance, making them suitable for use as secondary explosives .

Heat-Resistant Explosives

Certain triazine-based compounds have shown remarkable thermal stability and very good detonation performance, outperforming all current heat-resistant explosives . This makes them potential candidates for use as heat-resistant explosives .

Primary Explosives

Some triazine-based compounds are very sensitive but exhibit excellent detonation performance . These features suggest strong possibilities for their applications as primary explosives .

Synthesis of Other Triazine Derivatives

The condensation of 4H-1,2,4-triazol-3-amine with ortho esters derived from acetic, propionic, and benzoic acids can give the corresponding N-(4H-1,2,4-triazol-3-yl) carboximidates . These can be treated with cyan-amide, carbon disulfide, and sodium thiocyanate to afford 7-substituted [1,2,4]triazolo[4,3-a][1,3,5]triazin-5-amines, [1,2,4]triazolo[4,3-c][1,3,5]thiadiazine-5-thiones, and [1,2,4]triazolo[4,3-c][1,3,5]thiadiazin-5-imines .

Separation of Actinides from Lanthanides

Hydrophilic sulfonated bis-1,2,4-triazine ligands have been found to be highly effective reagents for separating actinides (III) from lanthanides (III) via selective formation of aqueous actinide complexes .

Potential Pharmaceutical Applications

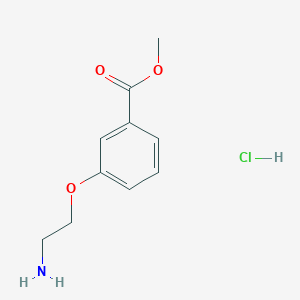

While specific pharmaceutical applications for this compound have not been identified in the search results, it’s worth noting that triazine derivatives in general have been studied for their potential medicinal properties. For example, certain triazine derivatives have shown anti-cancer , anti-inflammatory , and anti-microbial activities. Therefore, it’s possible that “1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-” could have similar potential applications in pharmaceutical research.

作用機序

The mechanism of action of similar compounds has been studied in the context of their use as therapeutic agents . For example, some benzodiazepines act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which results in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRJQKJSKWRBPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thiophen-2-yl-benzo[h]chromen-4-one](/img/structure/B2751714.png)

![5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2751721.png)